N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DFP-10825 belongs to the class of thioacetamide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, leading to the inhibition of cell growth and proliferation. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have various biochemical and physiological effects. It has been found to inhibit the phosphorylation of various proteins and enzymes, leading to the inhibition of cell growth and proliferation. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to induce apoptosis in cancer cells, leading to the death of cancer cells. Furthermore, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for drug discovery research. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have promising pharmacological properties, which makes it a potential candidate for the development of new drugs. However, there are also limitations to using N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be challenging and time-consuming. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide. One potential direction is to study the mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in more detail to better understand how it inhibits the activity of various enzymes and proteins. Additionally, further research is needed to explore the potential applications of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in the treatment of neurodegenerative diseases. Furthermore, future studies could investigate the potential of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide as a drug candidate for the treatment of various types of cancer. Overall, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a promising compound that has the potential to contribute to the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 3-methoxybenzaldehyde to form 2-(2,4-difluorophenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with 6-amino-3-(methylthio)pyridazine to form the final product, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide. The synthesis of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported in several scientific papers, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to exhibit potential applications in the field of drug discovery. It has been reported to have inhibitory effects on various enzymes and proteins, including but not limited to, tyrosine kinase, protein kinase C, and cyclin-dependent kinase. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to have promising anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. Furthermore, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-26-14-4-2-3-12(9-14)16-7-8-19(24-23-16)27-11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDNLAJQNDJLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.